molecular formula C15H20N2O6S B1328639 8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 942474-61-5

8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B1328639
M. Wt: 356.4 g/mol
InChI Key: IXDCEECUTHVXMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane is not directly detailed in the provided papers. However, related compounds have been synthesized which can offer insight into potential synthetic routes. For instance, the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes involved alkylation of the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate . Another related compound, 8-oxa-2-azaspiro[4.5]decane, was synthesized from commercially available reagents including tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . These methods suggest that the synthesis of the target compound could involve similar strategies, such as the use of a spirocyclic enamine as a key intermediate and subsequent functionalization steps.

Molecular Structure Analysis

The molecular structure of 1,4-dioxa-8-azaspiro[4.5]decane derivatives is characterized by the presence of a spirocyclic framework that incorporates both oxygen and nitrogen atoms within the ring system. This structure is likely to influence the chemical reactivity and physical properties of the compound. Mass spectrometric analysis of a related compound showed a prominent peak at m/e 87, which is unusual for ethylenedioxy ketals and suggests a unique fragmentation pattern for this class of compounds .

Chemical Reactions Analysis

The chemical reactions involving 1,4-dioxa-8-azaspiro[4.5]decane derivatives have not been extensively described in the provided papers. However, the synthesis of related compounds through multi-component condensation reactions indicates that these spirocyclic compounds can participate in complex chemical transformations . The presence of functional groups such as ethylsulfonyl and nitrophenyl in the target compound would likely confer additional reactivity, potentially allowing for further derivatization or participation in specific chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane are not explicitly reported in the provided papers. However, the mass spectrometric study of a related compound provides some insight into the stability and fragmentation behavior of the dioxa-azaspirodecane ring system . The presence of ethylsulfonyl and nitrophenyl groups would likely affect the compound's polarity, solubility, and overall stability. Additionally, the spirocyclic structure may impart rigidity to the molecule, influencing its conformational behavior and potentially its biological activity.

Scientific Research Applications

Analytical Methods in Determining Antioxidant Activity

The compound 8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane is structurally complex, which implies its potential involvement in intricate chemical reactions. One area of research related to complex organic molecules involves the analysis of antioxidant activities. Munteanu and Apetrei (2021) conducted a critical review of the most important tests used to determine the antioxidant activity. They delved into detection mechanisms, applicability, and the pros and cons of various methods like the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test. Their research emphasizes the significance of spectrophotometry in monitoring the characteristic colors or the discoloration of solutions in these assays, which could be relevant when studying complex molecules like 8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane, especially in understanding its antioxidant properties or reactivity under various conditions (Munteanu & Apetrei, 2021).

Cosmetic Preservatives as Therapeutic Agents

In another intriguing study, Babar et al. (2015) explored the potential of certain cosmetic preservatives as therapeutic tissue cross-linking (TXL) agents. They investigated compounds like diazolidinyl urea and sodium hydroxymethylglycinate for their efficacy in corneal and scleral cross-linking. Given the structural complexity of 8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane, insights from this study might be beneficial in understanding its potential biomedical applications, particularly in the context of therapeutic TXL agents, given its possible interaction with biological tissues (Babar et al., 2015).

properties

IUPAC Name

8-(4-ethylsulfonyl-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6S/c1-2-24(20,21)12-3-4-13(14(11-12)17(18)19)16-7-5-15(6-8-16)22-9-10-23-15/h3-4,11H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDCEECUTHVXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCC3(CC2)OCCO3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650195
Record name 8-[4-(Ethanesulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[4-(Ethylsulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane

CAS RN

942474-61-5
Record name 8-[4-(Ethanesulfonyl)-2-nitrophenyl]-1,4-dioxa-8-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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